6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is an organic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol It is a heterocyclic compound containing a triazole ring fused to a pyridine ring, with a bromine atom at the 6-position and a methyl group at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been reported to act as inverse agonists for rorγt , inhibitors for PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
This interaction can lead to changes in the conformation or function of the target proteins .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway modulations would depend on the specific cellular context.
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting that 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine may also have potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with several enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s bromine atom and triazole ring facilitate binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their structure and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involving kinases such as c-Met kinase . This interaction can lead to alterations in gene expression and cellular metabolism, affecting processes such as cell proliferation, differentiation, and apoptosis. In cancer cell lines, this compound has demonstrated cytotoxic effects, indicating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can form covalent or non-covalent bonds. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the bromine atom can participate in halogen bonding, while the triazole ring can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cellular signaling without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These threshold effects are crucial for determining the compound’s therapeutic window and safe dosage range for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity, influencing its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution is influenced by factors such as lipophilicity and molecular size, which determine its ability to penetrate biological membranes. Once inside the cell, this compound can interact with intracellular proteins, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that this compound reaches its site of action, where it can exert its biochemical effects. The compound’s activity can be modulated by its subcellular distribution, influencing processes such as gene expression, energy metabolism, and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of 2-amino-1,2,4-triazole with hydrogen bromide in the presence of methanol and sulfur dioxide . Another method utilizes a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . This eco-friendly method involves a tandem reaction mechanism, including transamidation, nucleophilic addition, and subsequent condensation, resulting in good-to-excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and green chemistry principles, such as catalyst-free and additive-free conditions, are promising for scalable production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles.
Nucleophilic Addition: The triazole ring can participate in nucleophilic addition reactions.
Condensation Reactions: The compound can undergo condensation reactions with various reagents
Common Reagents and Conditions
Hydrogen Bromide: Used in the initial synthesis of the compound.
Methanol and Sulfur Dioxide: Utilized in the reaction with 2-amino-1,2,4-triazole.
Microwave Irradiation: Employed in the eco-friendly synthesis method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .
Scientific Research Applications
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including inhibitors of enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A similar compound with a bromine atom at the 2-position and a methyl group at the 6-position.
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: A compound with a similar structure but without the methyl group.
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol: Another related compound with a thiol group at the 3-position.
Uniqueness
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLCTKGHPFTFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346321 | |
Record name | 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-95-1 | |
Record name | 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7169-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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